A primary method for synthesizing 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- and related compounds involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides. [] This method typically involves reacting a substituted benzoyl chloride with an alkyl carbazate to form the corresponding 1-aroyl-4-alkylsemicarbazide. Subsequent treatment with a base, such as potassium hydroxide or sodium hydroxide, under reflux conditions, induces cyclization to afford the desired 2-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative.
The molecular structure of 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- derivatives has been investigated using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have provided insights into the bond lengths, bond angles, and spatial arrangements of atoms within the molecule. For example, X-ray crystallography data for a related compound, 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, reveals that the dihedral angle between the 1,2,4-triazole and benzene rings is 4.60° indicating a nearly planar conformation. []
While the precise mechanism of action of 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- as an anticonvulsant has not been fully elucidated, research suggests that it does not act through the benzodiazepine or NMDA-type glutamate receptors. [] This finding suggests the compound may exert its effects via alternative pathways or targets within the central nervous system. Further research is needed to fully understand the molecular mechanisms underlying its biological activity.
Research suggests that 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- derivatives have shown potential as anticonvulsant agents. [] Specifically, a study found that a compound within this series, designated as "45" in the study, exhibited activity against seizures induced by maximal electroshock, pentylenetetrazole, 3-mercaptopropionic acid, bicuculline, and quinolinic acid in mice. [] This compound also showed neuroprotective effects in gerbils, preventing hippocampal neuronal degeneration caused by hypoxia or intrastriatal quinolinic acid injection. [] These findings highlight the potential therapeutic value of exploring 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro- derivatives for treating epilepsy and other neurological disorders.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4